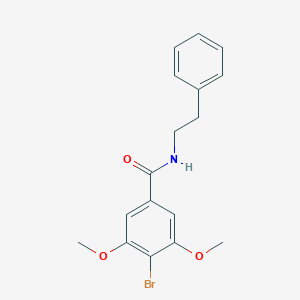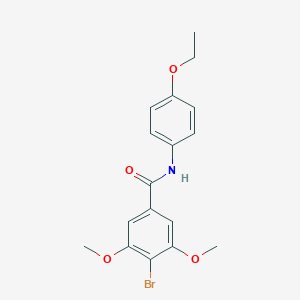![molecular formula C19H23N3O3 B253232 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In
Mecanismo De Acción
The mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. It has also been shown to increase the levels of BDNF, which is a neurotrophic factor that promotes the growth and survival of neurons. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease the levels of VEGF, which is a protein that promotes the growth of blood vessels in tumors. It has also been shown to increase the levels of p53, which is a tumor suppressor protein that regulates cell growth and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit any significant side effects. However, one of the main limitations of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the optimal dosage and treatment regimen for 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the efficacy of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine against various pathogens and its potential use in combination with other antimicrobial agents. Overall, the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has great potential for the development of novel therapeutics in various fields of medicine.
Métodos De Síntesis
The synthesis of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-ethoxy-3-pyridinyl) carbonyl chloride with 4-(4-methoxyphenyl) piperazine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through column chromatography or recrystallization. The yield of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine can range from 50% to 80%, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. It has also been studied for its potential use in the treatment of anxiety and depression. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
Propiedades
Nombre del producto |
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Fórmula molecular |
C19H23N3O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2-ethoxypyridin-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18-17(5-4-10-20-18)19(23)22-13-11-21(12-14-22)15-6-8-16(24-2)9-7-15/h4-10H,3,11-14H2,1-2H3 |
Clave InChI |
ATZKARFRXFGWDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)




